3-Deacetyl-17-acetyldacuronium bromide
Overview
Description
3-Deacetyl-17-acetyldacuronium bromide is a chemical compound with the molecular formula C33H58Br2N2O3 . It has an average mass of 690.633 Da and a monoisotopic mass of 688.281433 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 33 carbon atoms, 58 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The stereochemistry of this compound is absolute .Scientific Research Applications
Scientific Research Applications
Pharmaceutical Impurities Identification : A study identified different impurities in pharmaceutical products, including 3-Deacetyl vecuronium bromide, a derivative of 3-Deacetyl-17-acetyldacuronium bromide. This research is essential for ensuring the purity and efficacy of pharmaceutical products (Definitions, 2020).
Pharmacokinetics and Metabolism : Research has developed an assay for determining the presence of neuromuscular blocking agents like vecuronium bromide in biological fluids. This assay is crucial for understanding the pharmacokinetics and metabolism of these drugs in the body (Baker, Vouros, Rindgen, & Martyn, 1990).
Structural and Spectroscopic Analysis : A study provided a detailed crystallographic and NMR analysis of vecuronium bromide, which is closely related to this compound. This analysis helps in understanding the structural and stereochemical properties of such compounds (Ciceri et al., 2021).
Enzyme Inhibition Studies : Research on pancuronium bromide, a similar compound, has been conducted to study its effect on plasma cholinesterase variants. Such studies are vital for understanding the interaction of these compounds with biological enzymes (Whittaker & Britten, 1980).
Excretion and Metabolism Analysis : A study focused on the determination of pancuronium bromide and its metabolites in human urine, providing insights into the excretion and metabolism of such compounds in the human body (Tanaka, Hioki, & Shindo, 1974).
Chemical Synthesis and Biological Activity : Research on the synthesis of 1,2,4-Triazole Thioglycoside derivatives, including deacetylation processes, contributes to the broader understanding of chemical synthesis methods and biological activity of such compounds (El‐Sayed, Moustafa, & Haikal, 2013).
Crystallography and Molecular Structure : A study on the molecular structure of pancuronium bromide provides essential information on the molecular arrangement and properties of compounds similar to this compound (Savage et al., 1971).
Safety and Hazards
Mechanism of Action
Target of Action
3-Deacetyl-17-acetyldacuronium bromide is a derivative of vecuronium, which is a non-depolarizing neuromuscular blocker . The primary targets of this compound are the nicotinic acetylcholine receptors located at the neuromuscular junction . These receptors play a crucial role in transmitting signals from motor neurons to skeletal muscle fibers, leading to muscle contraction.
Mode of Action
As a non-depolarizing neuromuscular blocker, this compound acts by competitively binding to the nicotinic acetylcholine receptors . This prevents acetylcholine, the natural ligand, from binding to these receptors and triggering muscle contraction. As a result, muscle relaxation is achieved .
Biochemical Pathways
The action of this compound primarily affects the neuromuscular transmission pathway. By blocking the nicotinic acetylcholine receptors, it inhibits the opening of sodium channels that would normally be triggered by acetylcholine binding. This prevents the generation of action potentials in the muscle fiber, thereby inhibiting muscle contraction .
Pharmacokinetics
Vecuronium is typically administered intravenously and is known for its rapid onset and intermediate duration of action . Its bioavailability would be influenced by factors such as blood flow, cardiac output, and the properties of the blood-brain barrier.
Result of Action
The primary result of the action of this compound is skeletal muscle relaxation. This is achieved through the inhibition of signal transmission at the neuromuscular junction, preventing muscle contraction . This makes it useful in clinical settings where muscle relaxation is required, such as during surgery or mechanical ventilation .
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-31-28(34(4)16-8-6-9-17-34)21-27-25-13-12-24-20-30(37)29(35(5)18-10-7-11-19-35)22-33(24,3)26(25)14-15-32(27,31)2;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVBILPKKKNQM-GMMLHHOXSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43021-44-9 (Parent) | |
Record name | 3-Deacetyl-17-acetyldacuronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041261716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70961538 | |
Record name | 17-(Acetyloxy)-3-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41261-71-6 | |
Record name | 3-Deacetyl-17-acetyldacuronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041261716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Acetyloxy)-3-hydroxy-2,16-bis(1-methylpiperidin-1-ium-1-yl)androstane dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DEACETYL-17-ACETYLDACURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L245TZ49VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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